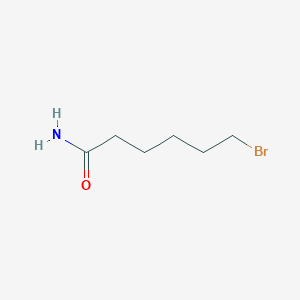
6-Bromohexanamide
Cat. No. B1267406
Key on ui cas rn:
57817-55-7
M. Wt: 194.07 g/mol
InChI Key: LGCGXHIRLZORQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06841559B1
Procedure details


Solid phase synthesis has been employed in the preparation of certain pyridinones. In Solid Phase Synthesis of 1,3,5-Trisubstituted Pyridin-2-ones, Tetrahedron Letters, 40(1999) 2227-2230 authors James A. Linn et al. report the solid phase synthesis of 1,3,5-trisubstituted pyridin-2-ones via selective NH-alkylation of 3-amino-5-carbomethoxy-1H-pyridin-2-one using a solid supported halo-acid. The synthesis proceeds by the coupling of 6-bromohexanoic acid to a Rink amine macrocrown to form a solid-supported 6-bromohexanamide. The solid-supported 6-bromohexanamide was used to alklylate 3-amino-5-carbomethoxy-1H-pyridin-2-one which was then reacted with diphenylacetic acid. Saponification of the resulting ester yielded a solid supported carboxylic acid. Treatment of the solid supported carboxylic acid with pentafluorophenol provided the pentafluorophenyl ester, which when treated with benzylamine was cleaved from the macrocrown to give the pyridinone. However, a solid phase synthesis procedure to produce ring fused 2-pyridinones has not yet been reported.
[Compound]
Name
pyridinones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
1,3,5-Trisubstituted Pyridin-2-ones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
1,3,5-trisubstituted pyridin-2-ones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


[Compound]
Name
halo-acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
N[C:2]1[C:3](=[O:12])[NH:4]C=[C:6]([C:8](OC)=O)[CH:7]=1.[Br:13][CH2:14]CCCCC(O)=O>>[Br:13][CH2:14][CH2:8][CH2:6][CH2:7][CH2:2][C:3]([NH2:4])=[O:12]
|
Inputs


Step One
[Compound]
|
Name
|
pyridinones
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
1,3,5-Trisubstituted Pyridin-2-ones
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
1,3,5-trisubstituted pyridin-2-ones
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C(NC=C(C1)C(=O)OC)=O
|
[Compound]
|
Name
|
halo-acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCCC(=O)O
|
[Compound]
|
Name
|
amine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Solid phase synthesis
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCCCCCC(=O)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

